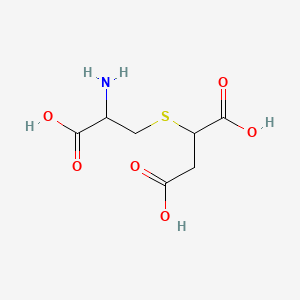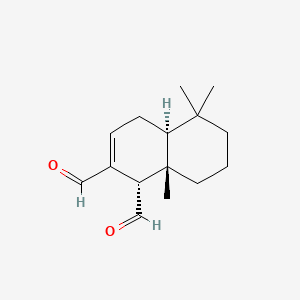
Epipolygodial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epipolygodial is a natural product found in Canella winterana, Cinnamosma macrocarpa, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Anticancer Activities
Epipolygodial has been found to have significant antiproliferative potency against cancer cells, exceeding that of polygodial. It maintains its effectiveness against apoptosis-resistant and multidrug-resistant cancer cells. This is due to its ability to act as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and its potential for covalent modification of biological molecules with natural products (Dasari et al., 2015).
2. Activity Against Trypanosoma Cruzi
Epipolygodial and its analogues have shown low micromolar potency against all three forms of Trypanosoma cruzi, a parasite responsible for Chagas disease. This includes effectiveness against amastigotes, trypomastigotes, and epimastigotes. Some synthetic analogues compare favorably with clinically approved drugs (Turner et al., 2019).
3. Effects on Intracellular Free Ca2+ Concentration
Studies on human neuroblastoma SH-SY5Y cells have shown that epipolygodial affects the intracellular free Ca2+ concentration, albeit at higher concentrations compared to other sesquiterpenoid unsaturated dialdehydes. This indicates a potential role in influencing cellular signaling pathways related to calcium concentration (Forsby et al., 1994).
4. Antimicrobial and Cytotoxic Activities
Epipolygodial has demonstrated antimicrobial, algaecidal, cytotoxic, and mutagenic activities. Its activity spectrum includes antifungal and antibacterial properties. Derivatization of epipolygodial to less polar compounds has been found to enhance these effects (Anke & Sterner, 1991).
Propiedades
Nombre del producto |
Epipolygodial |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13+,15-/m1/s1 |
Clave InChI |
AZJUJOFIHHNCSV-VNHYZAJKSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC=C([C@H]2C=O)C=O)(C)C |
SMILES canónico |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
Sinónimos |
1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde epipolygodial polygodial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



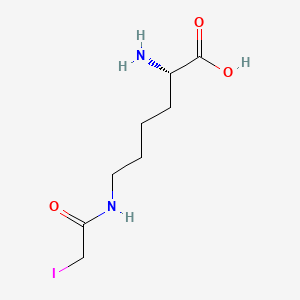
![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)
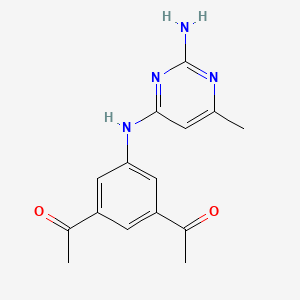
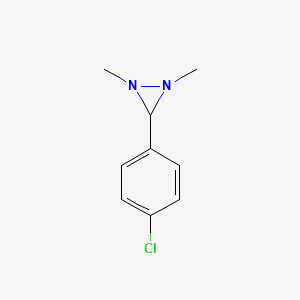
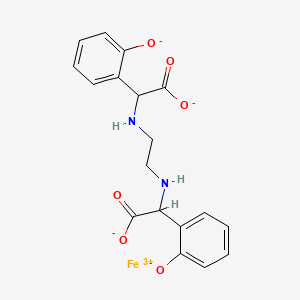
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
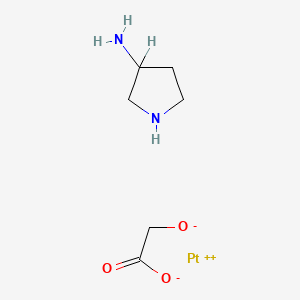
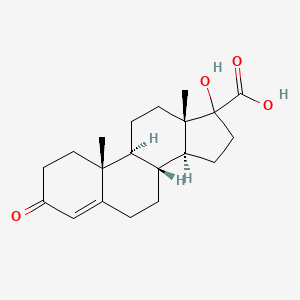
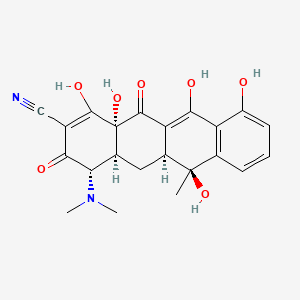
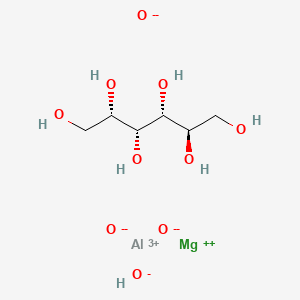
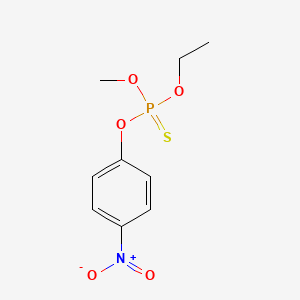
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)

